Ethyl Red lithium
CAS No.: 171051-77-7
Cat. No.: VC0527571
Molecular Formula: C17H19LiN3O2
Molecular Weight: 304.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171051-77-7 |
|---|---|
| Molecular Formula | C17H19LiN3O2 |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | lithium (E)-2-((4-(diethylamino)phenyl)diazenyl)benzoate |
| Standard InChI | InChI=1S/C17H19N3O2.Li/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22); |
| Standard InChI Key | YLTOALANXIXJPG-UHFFFAOYSA-N |
| SMILES | O=C([O-])C1=CC=CC=C1/N=N/C2=CC=C(N(CC)CC)C=C2.[Li+] |
| Canonical SMILES | [Li].CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Ethyl Red lithium, also known as Lithium 2-((4-(diethylamino)phenyl)azo)benzoate, is an organolithium compound with azo-based chromophore functionality. The molecular structure consists of a lithium cation paired with the anion of Ethyl Red.
Structural Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₁₈LiN₃O₂ |
| Molecular Weight | 303.3 g/mol |
| CAS Number | 171051-77-7 |
| IUPAC Name | Lithium (E)-2-((4-(diethylamino)phenyl)diazenyl)benzoate |
| Parent Compound | Ethyl Red (CID 54832) |
The compound features a characteristic azo group (-N=N-) connecting two aromatic systems - a diethylaminophenyl group and a benzoate group where the carboxylate oxygen is coordinated with lithium . This structural arrangement contributes to its chromophoric properties and chemical reactivity.
Chemical Identifiers
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C17H19N3O2.Li/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22); |
| InChIKey | YLTOALANXIXJPG-UHFFFAOYSA-N |
| Canonical SMILES | [Li].CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |
The structure exists in an E-configuration with respect to the azo bond, which is the thermodynamically favored arrangement for most azo compounds.
Physical Properties
Ethyl Red lithium possesses distinctive physical properties that influence its applications and handling requirements.
General Physical Characteristics
| Property | Description |
|---|---|
| Appearance | Solid powder |
| Color | Dark red to dark purple |
| Solubility | Soluble in DMSO, limited solubility in water |
| Stability | Stable under normal conditions |
| Shelf Life | >3 years if stored properly |
Spectroscopic Properties
As a derivative of Ethyl Red, the compound exhibits characteristic absorption spectra. The parent compound Ethyl Red shows a maximum absorption (λmax) at 442 nm . The lithium salt may demonstrate slightly shifted absorption properties due to the ionic interaction with the lithium cation. The compound can also function as a pH indicator, changing color from red to yellow in the pH range of 4.5 to 6.5 .
Synthesis and Preparation
The synthesis of Ethyl Red lithium typically involves the formation of the parent azo dye followed by salt formation with lithium compounds.
General Synthetic Route
The preparation follows the classic azo dye synthesis pathway, which involves:
-
Diazotization of an aromatic amine (typically 4-diethylaminoaniline)
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Coupling reaction with 2-aminobenzoic acid
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Formation of the lithium salt through reaction with appropriate lithium bases
This synthetic approach aligns with general azo dye preparation methods where the diazotization step converts a primary aromatic amine to a diazonium salt, which then undergoes an electrophilic aromatic substitution with the coupling component .
Applications
Ethyl Red lithium finds applications in various fields, leveraging its chemical structure and properties.
Analytical Applications
As a derivative of azo dyes, Ethyl Red lithium can be utilized in:
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pH indicators - The parent compound functions as a pH indicator in the range of 4.5-6.5
-
Spectrophotometric analysis - The compound's characteristic absorption spectrum makes it useful for detecting various substances
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Chromatographic applications - Used in high-performance liquid chromatography (HPLC) methods for analysis of compounds with similar structures
Research Applications
The compound has been implicated in research studies including:
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Development of lithium ion sensors - Research indicates potential application in spectrophotometric determination of lithium ions with detection limits as low as 5.1 × 10⁻⁶ M
-
Studies involving stereospecific alkylation reactions - Referenced in literature concerning lithium-ammonia solutions
| Condition | Recommendation |
|---|---|
| Short-term storage | Dry, dark environment at 0-4°C |
| Long-term storage | -20°C |
| Container | Airtight container protected from light |
| Humidity | Protect from moisture |
Comparison with Related Compounds
Relationship to Ethyl Red
Ethyl Red lithium is the lithium salt of Ethyl Red (parent compound). The key difference is the replacement of the acidic proton in the carboxylic acid group with a lithium cation, resulting in altered solubility and chemical properties .
Comparison with Other Azo Dyes
| Compound | Formula | Key Differences |
|---|---|---|
| Ethyl Red | C₁₇H₁₉N₃O₂ | Parent compound with carboxylic acid group |
| Methyl Red | C₁₅H₁₅N₃O₂ | Contains methyl groups instead of ethyl groups |
| 4-Dimethylaminoazobenzene-4'-carboxylic acid | C₁₅H₁₅N₃O₂ | Different position of carboxylic acid group |
Ethyl Red belongs to the family of azo dyes that includes compounds such as Methyl Red, Methyl Orange, and other structurally related molecules. These dyes share the characteristic azo (-N=N-) linkage but differ in substitution patterns and functional groups .
Analytical Methodologies
HPLC Analysis
Ethyl Red lithium can be analyzed using HPLC methods similar to those developed for Ethyl Red. A documented method employs:
| Parameter | Specification |
|---|---|
| Column | Primesep 100, 4.6×150 mm, 5 µm, 100A |
| Mobile Phase | MeCN/H₂O – 60/40% |
| Buffer | H₃PO₄ – 0.2% |
| Flow Rate | 1.0 ml/min |
| Detection | UV-Vis at ~450 nm |
This method effectively separates Ethyl Red from structurally similar compounds such as Methyl Red .
Spectroscopic Identification
UV-Visible spectroscopy serves as a primary identification method, with absorption maxima characteristic of the azo chromophore structure. The parent compound Ethyl Red exhibits a maximum absorption at 442 nm, which may be slightly shifted in the lithium salt form .
Recent Research Developments
The application of Ethyl Red lithium in lithium ion detection represents an emerging area of interest. Research indicates that azo dye-modified compounds can be effective in the spectrophotometric determination of lithium ions, with potential applications in monitoring lithium levels in pharmaceutical formulations and potentially in biological samples .
Another research direction involves understanding the behavior of lithium compounds in various solvent systems, particularly in the context of battery technologies where organolithium compounds play crucial roles .
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